molecular formula C23H22N4O3S B2978910 7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852169-03-0

7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2978910
CAS No.: 852169-03-0
M. Wt: 434.51
InChI Key: QWFOVETYMQQQNO-UHFFFAOYSA-N
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Description

The compound you’re asking about is a derivative of pyrimido[4,5-d]pyrimidin-4(3H)-ones . These types of compounds are known to have various biological activities, including acting as bronchodilators, antiallergy, antihypertensive, and anticancer agents .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds, such as 2-substituted 7-methylpyrimido[4,5-d]pyrimidin-4(3H)-ones, have been synthesized by reacting 4-amino-2-methylpyrimidine-5-carboxamide with aromatic aldehydes in the presence of heteropolyacids .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and electron spray ionization mass spectrometry (ESIMS) .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of similar compounds reveal their potential in creating new heterocyclic compounds with promising biological activities. For instance, a study on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, which share structural similarities with the specified compound, demonstrated their use as anti-inflammatory and analgesic agents. These compounds were identified as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, showing significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Nonlinear Optical Properties

Research into the nonlinear optical properties of styryl dyes, including those structurally related to the mentioned compound, has indicated their potential as materials for optical device applications. Specifically, the study of two novel styryl dyes using the Z-scan technique highlighted their promising nonlinear optical characteristics, suggesting utility in developing optical limiters and other devices (Shettigar et al., 2009).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of pyrimido[4,5-d]pyrimidine, akin to the compound , have been explored for various therapeutic potentials. A particular focus has been on synthesizing and analyzing compounds for antitumor activities, as well as developing non-peptide antagonists for specific receptors. These studies provide insights into the chemical modification strategies that enhance the biological efficacy and pharmacokinetic properties of these compounds for potential therapeutic applications (Grivsky et al., 1980; Sasaki et al., 2003).

Properties

IUPAC Name

7-(4-methoxyphenyl)-1,3-dimethyl-5-[(2-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-14-7-5-6-8-16(14)13-31-21-18-20(26(2)23(29)27(3)22(18)28)24-19(25-21)15-9-11-17(30-4)12-10-15/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFOVETYMQQQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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